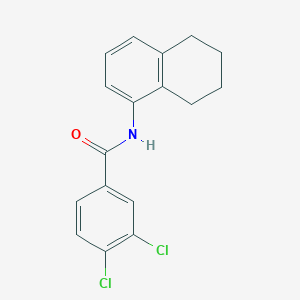![molecular formula C16H14N2O4 B5799596 ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate CAS No. 6050-90-4](/img/structure/B5799596.png)
ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate
説明
Ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate, also known as EIAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIAC is a cyanoacrylate-based compound that contains an indole ring, which makes it a versatile molecule for different applications.
作用機序
The mechanism of action of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate is based on its ability to undergo a rapid polymerization reaction in the presence of nucleophiles, such as water, amines, and thiols. The polymerization reaction results in the formation of a strong adhesive bond between the cyanoacrylate and the nucleophile. This mechanism has been exploited for various applications, such as tissue bonding, wound closure, and material adhesion.
Biochemical and Physiological Effects:
ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In vitro and in vivo studies have demonstrated that ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate does not induce significant cytotoxicity or inflammation in cells and tissues. Moreover, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been shown to degrade over time, eliminating the need for surgical removal.
実験室実験の利点と制限
Ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can be easily synthesized in large quantities and stored for extended periods without degradation. Moreover, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can be functionalized with various functional groups, allowing for the synthesis of tailored derivatives for specific applications. However, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate also has limitations, such as its sensitivity to moisture and its rapid polymerization reaction, which can limit its use in certain experimental conditions.
将来の方向性
The potential applications of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate are vast and varied. Future research directions could include the development of new ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate derivatives with enhanced properties, such as increased stability, biocompatibility, and selectivity. Moreover, the use of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate in tissue engineering and drug delivery could be explored further, as ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has shown potential for controlled release of drugs and growth factors. Additionally, the use of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate in nanotechnology and material science could be expanded, as ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has shown potential for the synthesis of functional nanoparticles and coatings. Overall, the future of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate research is promising, and its potential for various applications is yet to be fully explored.
Conclusion:
In conclusion, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate is a versatile and promising chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and versatility make it a valuable tool for lab experiments and scientific research. The mechanism of action of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate, its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate could lead to the development of new and innovative applications, making it a valuable asset in scientific research.
合成法
The synthesis of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-(acetyloxy)indole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate. The yield of ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can be optimized by controlling the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
Ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has shown potential applications in various scientific fields, including biomedical research, material science, and organic chemistry. In biomedical research, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been used as a fluorescent probe for imaging cells and tissues. ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate can selectively bind to proteins and enzymes, allowing for the visualization of their distribution and activity in living cells. In material science, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In organic chemistry, ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate has been used as a versatile reagent for the synthesis of complex molecules, such as natural products and pharmaceuticals.
特性
IUPAC Name |
ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-3-21-16(20)11(9-17)8-14-15(22-10(2)19)12-6-4-5-7-13(12)18-14/h4-8,18H,3H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXGLVKVVYSECP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2N1)OC(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2N1)OC(=O)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358153 | |
| Record name | ST51001129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate | |
CAS RN |
6050-90-4 | |
| Record name | ST51001129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)


![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)


![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)

![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)

![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)